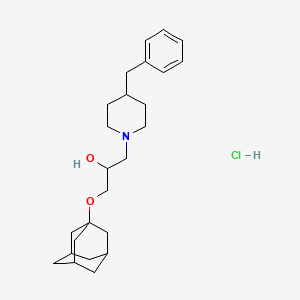

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic chemical compound notable for its structured blend of adamantane and piperidine moieties. Known for its biological activity, it plays a pivotal role in pharmaceutical research and various industrial applications due to its distinctive molecular structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step reactions starting with the adamantane and piperidine derivatives. Key reaction conditions include:

Step 1: Synthesis of the adamantan-1-yloxy intermediate through the reaction of adamantane with a hydroxylating agent.

Step 2: Formation of the benzylpiperidine component via alkylation reactions.

Step 3: Coupling of the adamantan-1-yloxy intermediate with the benzylpiperidine derivative under controlled conditions.

Step 4: Conversion of the free base to its hydrochloride salt by acidification using hydrochloric acid.

Industrial Production Methods

On an industrial scale, the synthesis leverages high-pressure reactors and continuous flow systems to maintain reaction control and maximize yield. The process is optimized for purity and scalability through methods such as crystallization and recrystallization, coupled with rigorous quality control measures.

化学反応の分析

Types of Reactions

1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: Often using agents like KMnO₄ or CrO₃, leading to products with increased oxygen content.

Reduction: Typically with reagents like NaBH₄ or LiAlH₄, yielding alcohols or amines.

Substitution: Both nucleophilic and electrophilic substitutions are possible, involving halides or other leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)

Substitution: Halogenated solvents, acid or base catalysts

Major Products

Oxidation Products: Ketones, Carboxylic acids

Reduction Products: Secondary and tertiary alcohols, Amines

Substitution Products: Varied depending on the substituent introduced

科学的研究の応用

Chemistry

The compound serves as a precursor in organic synthesis, facilitating the development of complex molecular frameworks due to its reactive adamantane and piperidine centers.

Biology

In biological research, 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is studied for its potential as a ligand in receptor binding studies, impacting neurological pathways.

Medicine

Pharmacologically, it exhibits promise in therapeutic areas such as neurodegenerative disorders and psychiatric conditions, owing to its interaction with central nervous system receptors.

Industry

In the industrial domain, the compound finds applications in the manufacture of specialized polymers and as an additive in advanced materials, enhancing properties like thermal stability and mechanical strength.

作用機序

Molecular Targets and Pathways

The compound exerts its effects primarily through binding to specific receptors in the central nervous system, influencing neurotransmitter release and uptake. Its unique structure allows for high-affinity interactions with proteins such as G-protein coupled receptors (GPCRs) and ion channels.

類似化合物との比較

Similar Compounds

Memantine: Also contains an adamantane core and is used in the treatment of Alzheimer's disease.

Rimantadine: Structurally related with antiviral properties.

Piperidine derivatives: Like fentanyl, with variations in the substituents affecting receptor binding and pharmacological effects.

Uniqueness

1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to its combined adamantane and piperidine structures, providing a dual-functional platform for diverse biological interactions and chemical reactivity. This dual nature enables applications across different fields, making it a versatile and valuable compound in scientific research and industrial processes.

Hope this thorough dive into the world of this compound offers you some new insights!

特性

IUPAC Name |

1-(1-adamantyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO2.ClH/c27-24(18-28-25-14-21-11-22(15-25)13-23(12-21)16-25)17-26-8-6-20(7-9-26)10-19-4-2-1-3-5-19;/h1-5,20-24,27H,6-18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEMWMIROKATPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC(COC34CC5CC(C3)CC(C5)C4)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。